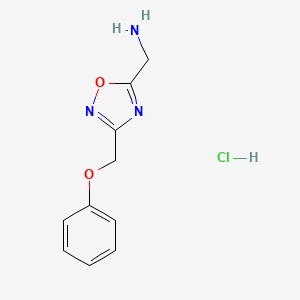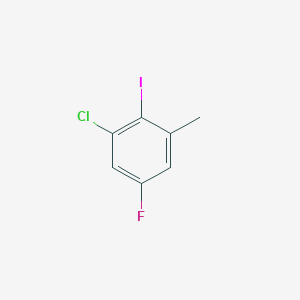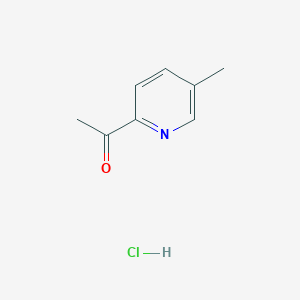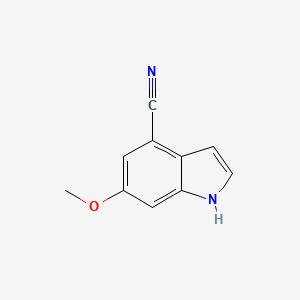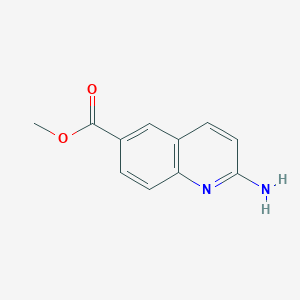
2-氨基喹啉-6-甲酸甲酯
描述
“Methyl 2-aminoquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1823775-69-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 2-aminoquinoline-6-carboxylate .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 2-aminoquinoline-6-carboxylate”, has been reported in various scientific literature . For instance, a [2 + 1 + 3] cyclization reaction of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds provides 2-aryl-4-quinolinecarboxylates in good yields under mild conditions .Molecular Structure Analysis
The molecular structure of “Methyl 2-aminoquinoline-6-carboxylate” is represented by the linear formula C11H10N2O2 .Chemical Reactions Analysis
Quinoline synthesis involves various reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and oxidative dehydrogenation of tetrahydroquinolines .Physical And Chemical Properties Analysis
“Methyl 2-aminoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
Synthesis of Quinoline Derivatives
Quinolines are a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry. Methyl 2-aminoquinoline-6-carboxylate serves as a precursor for synthesizing various quinoline derivatives. These derivatives are synthesized using green chemistry approaches, such as microwave-assisted reactions, solvent-free conditions, and photocatalytic synthesis using eco-friendly catalysts .
Anticancer Agents
Quinoline derivatives exhibit potent anticancer properties. The structural framework of Methyl 2-aminoquinoline-6-carboxylate allows for the creation of compounds that can interfere with the proliferation of cancer cells. Researchers have been exploring its use in designing molecules that can target specific pathways involved in cancer development .
Antimicrobial Activity
The antimicrobial activity of quinoline compounds is well-documented. Methyl 2-aminoquinoline-6-carboxylate can be used to develop new antimicrobial agents that combat resistant strains of bacteria and other pathogens. Its derivatives have shown effectiveness against a variety of microbial infections .
Anti-inflammatory Applications
Due to their chemical structure, quinoline derivatives from Methyl 2-aminoquinoline-6-carboxylate have been used to develop anti-inflammatory drugs. These drugs can potentially treat chronic inflammatory diseases by inhibiting inflammatory mediators .
Antituberculosis Agents
Tuberculosis remains a global health challenge, and quinoline derivatives have shown promise as antituberculosis agents. Methyl 2-aminoquinoline-6-carboxylate can be utilized to synthesize compounds with anti-mycobacterial properties, offering a potential pathway for new tuberculosis treatments .
Antimalarial Drugs
Quinoline-based compounds have a long history in antimalarial drug development. Methyl 2-aminoquinoline-6-carboxylate can be used to create new antimalarial drugs that can help in the fight against malaria, especially in developing new treatments resistant to current medications .
Anti-SARS-CoV-2 (COVID-19) Potential
Recent studies have indicated that quinoline derivatives could play a role in combating SARS-CoV-2, the virus responsible for COVID-19. Methyl 2-aminoquinoline-6-carboxylate may contribute to the synthesis of compounds that inhibit the virus’s replication .
Green Chemistry Applications
Methyl 2-aminoquinoline-6-carboxylate is also significant in the field of green chemistry. It is used in reactions that minimize the use of hazardous substances, promote energy efficiency, and reduce waste, aligning with the principles of sustainable chemical processes .
安全和危害
未来方向
The future directions for “Methyl 2-aminoquinoline-6-carboxylate” could involve further exploration of its potential biological and pharmaceutical activities. Quinoline and its derivatives have been found to exhibit a wide range of biological activities, making them promising candidates for drug discovery .
作用机制
Target of Action
Quinoline-based compounds, which include methyl 2-aminoquinoline-6-carboxylate, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, disrupting cell signaling pathways, and binding to specific receptors .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant and diuretic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
属性
IUPAC Name |
methyl 2-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVIXBUPMUOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminoquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
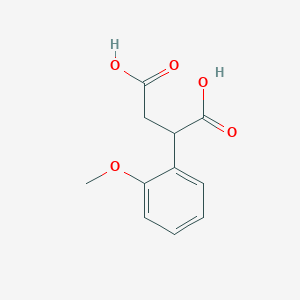
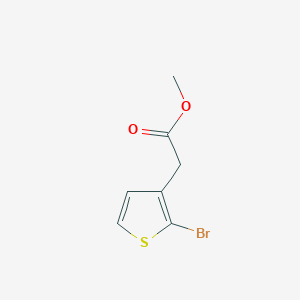
![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)
